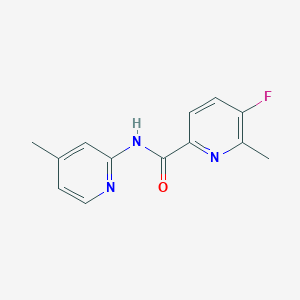
5-Fluoro-6-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-6-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine and methyl groups attached to a pyridine ring, which is further connected to a carboxamide group. The unique structural features of this compound make it of interest in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a pyridine derivative. For instance, 5-fluoro-6-methylpyridine can be synthesized through the nucleophilic substitution of a suitable precursor, such as 5-chloro-6-methylpyridine, using a fluorinating agent like potassium fluoride in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Next, the fluorinated pyridine undergoes a coupling reaction with 4-methyl-2-pyridylamine. This step often employs a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it into an amine under suitable conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of 5-fluoro-6-methylpyridine-2-carboxylic acid.
Reduction: Formation of 5-fluoro-6-methyl-N-(4-methylpyridin-2-yl)pyridine-2-amine.
Substitution: Formation of 5-methoxy-6-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide.
科学的研究の応用
Chemistry
In chemistry, 5-Fluoro-6-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its fluorinated pyridine ring is particularly valuable in the development of fluorinated pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and lipophilicity.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine can enhance the binding affinity and selectivity of the compound towards biological targets, making it a candidate for the development of new therapeutic agents. Studies may focus on its activity against specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is explored for its applications in materials science. Its unique structural properties can be utilized in the design of advanced materials, such as polymers or coatings, that require specific chemical resistance or thermal stability.
作用機序
The mechanism of action of 5-Fluoro-6-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide depends on its interaction with molecular targets. The fluorine atom can form strong hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The carboxamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity.
Molecular Targets and Pathways
Potential molecular targets include enzymes involved in metabolic pathways, such as kinases or proteases. The compound may inhibit or activate these enzymes, leading to downstream effects on cellular processes. Pathways affected by the compound could include signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
5-Fluoro-2-methylpyridine: Lacks the carboxamide group, making it less versatile in forming hydrogen bonds.
6-Methyl-2-pyridinecarboxamide: Does not contain the fluorine atom, resulting in different chemical and biological properties.
N-(4-Methylpyridin-2-yl)pyridine-2-carboxamide: Missing the fluorine and methyl groups, which can affect its binding affinity and selectivity.
Uniqueness
5-Fluoro-6-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide is unique due to the combination of fluorine and methyl groups on the pyridine ring, along with the carboxamide linkage. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
5-fluoro-6-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-8-5-6-15-12(7-8)17-13(18)11-4-3-10(14)9(2)16-11/h3-7H,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMDSQORKHPOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NC(=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
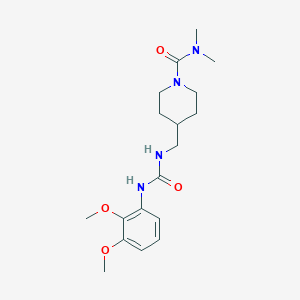

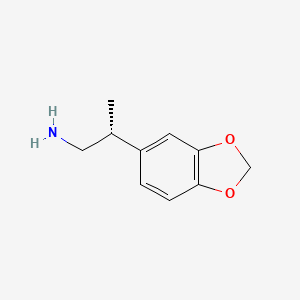
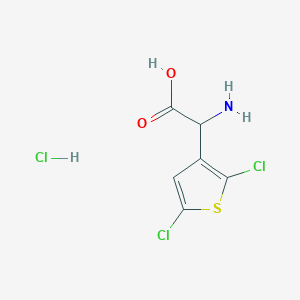
![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/new.no-structure.jpg)
![[3-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006334.png)
![Methyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B3006336.png)
![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)
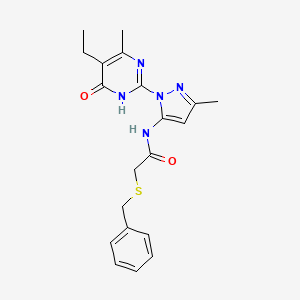
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)
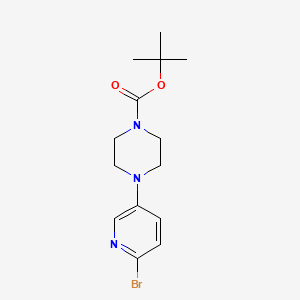
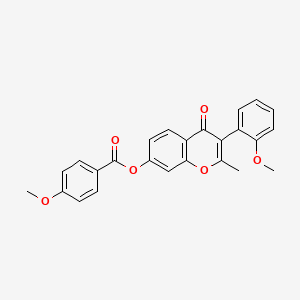
![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)
![7-hydroxy-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B3006348.png)
